molecular formula C4H8BS B14739005 1,4-Thiaborinan-4-yl CAS No. 4704-67-0

1,4-Thiaborinan-4-yl

Cat. No.: B14739005
CAS No.: 4704-67-0
M. Wt: 98.99 g/mol
InChI Key: NUVLHOUVKTXUSE-UHFFFAOYSA-N
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Description

1,4-Thiaborinan-4-yl is a heterocyclic compound containing both sulfur and boron atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Thiaborinan-4-yl typically involves the reaction of boron-containing precursors with sulfur-containing reagents under controlled conditions. One common method includes the use of boronic acids or boron halides reacting with thiols or sulfides. The reaction conditions often require a catalyst, such as a transition metal complex, and may be carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Thiaborinan-4-yl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

1,4-Thiaborinan-4-yl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Thiaborinan-4-yl involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may disrupt cellular processes by interacting with enzymes or receptors. The exact pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Thiazinan-4-yl
  • 1,4-Telluraborine
  • 1,4-Thiopyran-4-yl

Uniqueness

1,4-Thiaborinan-4-yl is unique due to the presence of both sulfur and boron in its ring structure, which imparts distinct chemical properties compared to similar compounds.

Properties

CAS No.

4704-67-0

Molecular Formula

C4H8BS

Molecular Weight

98.99 g/mol

InChI

InChI=1S/C4H8BS/c1-3-6-4-2-5-1/h1-4H2

InChI Key

NUVLHOUVKTXUSE-UHFFFAOYSA-N

Canonical SMILES

[B]1CCSCC1

Origin of Product

United States

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